molecular formula C13H15ClFNO3 B12970011 tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate

Cat. No.: B12970011
M. Wt: 287.71 g/mol
InChI Key: VNPRFIVGRIQIHP-UHFFFAOYSA-N
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Description

tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an acetyl group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate typically involves the reaction of 2-acetyl-4-chloro-3-fluoroaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. The reaction is carried out under mild conditions, usually at room temperature, to form the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines, allowing for selective reactions on other functional groups .

Biology and Medicine: In biological research, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It is particularly valuable in the development of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, the compound is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for applications requiring stability and reactivity under specific conditions .

Mechanism of Action

The mechanism of action of tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine under mild conditions and later removed using strong acids such as trifluoroacetic acid (TFA). The removal process involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and formation of the free amine .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of multiple functional groups (acetyl, chloro, and fluoro) on the phenyl ring. This makes it a versatile intermediate for various chemical transformations and applications in different fields .

Properties

Molecular Formula

C13H15ClFNO3

Molecular Weight

287.71 g/mol

IUPAC Name

tert-butyl N-(2-acetyl-4-chloro-3-fluorophenyl)carbamate

InChI

InChI=1S/C13H15ClFNO3/c1-7(17)10-9(6-5-8(14)11(10)15)16-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,16,18)

InChI Key

VNPRFIVGRIQIHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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